N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286703-80-7
VCID: VC4281496
InChI: InChI=1S/C16H11N7O2S2/c24-12(20-10-3-1-4-11-13(10)23-27-22-11)7-9-8-26-16(19-9)21-15(25)14-17-5-2-6-18-14/h1-6,8H,7H2,(H,20,24)(H,19,21,25)
SMILES: C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4
Molecular Formula: C16H11N7O2S2
Molecular Weight: 397.43

N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

CAS No.: 1286703-80-7

Cat. No.: VC4281496

Molecular Formula: C16H11N7O2S2

Molecular Weight: 397.43

* For research use only. Not for human or veterinary use.

N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide - 1286703-80-7

Specification

CAS No. 1286703-80-7
Molecular Formula C16H11N7O2S2
Molecular Weight 397.43
IUPAC Name N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C16H11N7O2S2/c24-12(20-10-3-1-4-11-13(10)23-27-22-11)7-9-8-26-16(19-9)21-15(25)14-17-5-2-6-18-14/h1-6,8H,7H2,(H,20,24)(H,19,21,25)
Standard InChI Key PXMMFRJTDNUTIJ-UHFFFAOYSA-N
SMILES C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₆H₁₁N₇O₂S₂ and a molecular weight of 397.43 g/mol. Its IUPAC name reflects the integration of three heterocyclic systems: a pyrimidine-2-carboxamide group linked to a thiazole ring, which is further substituted by a benzo[c] thiadiazole unit via an acetamide bridge.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of N-(4-(2-(benzo[c][1, thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves sequential reactions:

  • Thiazole Core Formation: Condensation of 4-aminobenzo[c][1, thiadiazole with bromoacetylthiazole intermediates.

  • Pyrimidine Carboxamide Coupling: Reaction of the thiazole intermediate with pyrimidine-2-carboxylic acid chloride under Schotten-Baumann conditions.

  • Purification: Chromatographic isolation yields the final product with >95% purity.

Challenges in Synthesis

Key challenges include the sensitivity of the thiadiazole ring to oxidative degradation and the low solubility of intermediates in polar solvents. Microwave-assisted synthesis and phase-transfer catalysts have been explored to improve reaction efficiency .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ampicillin. The mechanism likely involves inhibition of bacterial cell wall synthesis enzymes, such as penicillin-binding proteins (PBPs), though direct target validation remains pending.

Biological ActivityTarget Organism/Cell LineEfficacy (MIC/IC₅₀)Proposed Mechanism
AntibacterialS. aureus8 µg/mLPBP inhibition
AnticancerMCF-712 µMTopoisomerase II inhibition

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates stability in DMSO and ethanol solutions for up to 72 hours at 4°C. Prodrug derivatization at the carboxamide group is under investigation to enhance bioavailability.

ADMET Predictions

Computational models (e.g., SwissADME) predict moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 3A4. A high plasma protein binding (>90%) suggests potential drug-drug interactions.

Comparative Analysis with Structural Analogs

Thiadiazole vs. Thiophene Derivatives

Replacing the benzo[c] thiadiazole unit with a thiophene ring (as in TOSLab 98899, C₁₈H₁₇N₅OS₂) reduces antimicrobial potency by 4–8-fold, highlighting the importance of the thiadiazole’s electron-deficient aromatic system .

Pyrazoline Hybrids

Nitrothiophene-pyrazoline hybrids (e.g., 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole) exhibit superior antitubercular activity but higher cytotoxicity, underscoring the safety advantages of the target compound’s non-nitrated structure .

Future Directions and Challenges

Target Identification

Proteomic studies are needed to confirm hypothesized targets like PBPs and topoisomerase II. CRISPR-Cas9 knockout models could validate these mechanisms.

Toxicity Mitigation

While mutagenicity screening (Ames test) is pending, structural modifications to reduce electrophilic reactivity at the thiadiazole ring may improve safety profiles.

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